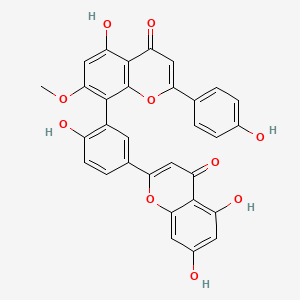
TT-232
描述
Tln 232 is under investigation in clinical trial NCT00422786 (Phase II Study of CAP-232 in Patients With Refractory Metastatic Renal Cell Carcinoma).
科学研究应用
啮齿动物和异种移植肿瘤模型中的抗肿瘤功效
TT-232 已在不同的啮齿动物和异种移植肿瘤模型中对其抗肿瘤作用进行了评估。 它已显示出在体外抑制大量癌细胞系的增殖,并在体内动物模型中减少不同肿瘤的大小 。 该化合物的疗效因给药途径和治疗方案而异,输注治疗可导致小鼠肿瘤生长抑制显着,并延长生存时间 。
诱导肿瘤细胞凋亡
This compound 的抗肿瘤活性与肿瘤细胞中程序性细胞死亡 (凋亡) 的诱导有关。 这导致肿瘤组织的高度选择性消除,使其成为癌症治疗的一种很有希望的药物 。
针对黑色素瘤肿瘤模型的活性
This compound 专门研究了其针对黑色素瘤肿瘤模型的活性。 它已显示出对啮齿动物黑色素瘤和人类淋巴样黑色素瘤肿瘤模型均具有显着的肿瘤生长抑制作用,表明其作为黑色素瘤治疗药物的潜力 。
酪氨酸激酶活性的抑制
已发现该化合物可抑制肿瘤细胞系中的酪氨酸激酶活性,这与细胞增殖的抑制密切相关。 此特性可用于开发靶向癌症疗法 。
缺乏生长激素释放抑制活性
与其他生长抑素类似物不同,this compound 不会抑制生长激素的释放,这意味着它可以用于抗肿瘤作用而不会影响内分泌系统的正常功能 。
抗炎和镇痛作用
据报道,this compound 还具有抗炎和镇痛作用,这可能使其在治疗炎症性疾病和疼痛管理方面有用 。
与生长抑素受体的结合亲和力
This compound 以高亲和力与生长抑素受体 SSTR1 和 SSTR4 结合。 这种选择性结合对其抗肿瘤潜力至关重要,可以在受体靶向治疗中加以利用 。
在临床实践中的潜在用途
来自各种研究的结果表明,如果将数据转化为临床实践,this compound 可能是一种潜在的有用治疗剂。 它选择性的抗肿瘤潜力而不具有抗分泌活性,使其成为进一步开发的独特候选药物 。
作用机制
TT-232, also known as (4R,7S,10R,13S,16R)-7-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-16-[[(2R)-2-amino-3-phenylpropanoyl]amino]-13-[(4-hydroxyphenyl)methyl]-10-(1H-indol-3-ylmethyl)-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxamide, is a structural derivative of the peptide hormone somatostatin . This compound has shown promising anti-proliferative and anti-inflammatory properties .
Target of Action
This compound’s anti-tumor activity is mediated through the SSTR1 receptor and by the tumor-specific isoform of pyruvate kinase . It binds with a high affinity to SSTR1 and SSTR4 .
Mode of Action
This compound inhibits cancer cell proliferation and induces apoptosis . It has been found to inhibit the tyrosine kinase activity of tumor cell lines . This inhibition correlates well with the inhibition of cell proliferation of a large number of cancer cell lines in vitro .
Biochemical Pathways
The signaling pathways involved in the antitumor function of this compound are primarily MAPK/ERK/AKT and Wnt/β–catenin . Direct (involving the MAPK pathway) and indirect (VEGF production) antiangiogenic effects of this compound in CRC have also been described .
Result of Action
This compound has a strong anti-tumor activity both in vitro and in vivo on a wide range of tumor models and induces apoptosis . In the case of B-16 rodent melanoma, the this compound treatments resulted in 35%-39% (injection) and 47%-63% (infusion) tumor growth inhibition .
属性
IUPAC Name |
(4R,7S,10R,13S,16R)-7-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-16-[[(2R)-2-amino-3-phenylpropanoyl]amino]-13-[(4-hydroxyphenyl)methyl]-10-(1H-indol-3-ylmethyl)-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H58N10O9S2/c1-25(56)38(39(48)58)55-45(64)37-24-66-65-23-36(53-40(59)31(47)19-26-9-3-2-4-10-26)44(63)51-34(20-27-14-16-29(57)17-15-27)42(61)52-35(21-28-22-49-32-12-6-5-11-30(28)32)43(62)50-33(41(60)54-37)13-7-8-18-46/h2-6,9-12,14-17,22,25,31,33-38,49,56-57H,7-8,13,18-21,23-24,46-47H2,1H3,(H2,48,58)(H,50,62)(H,51,63)(H,52,61)(H,53,59)(H,54,60)(H,55,64)/t25-,31-,33+,34+,35-,36+,37+,38+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAJPQVDGYDQSW-DYCFWDQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H58N10O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
947.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
147159-51-1 | |
| Record name | TT2-32 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147159511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TT-232 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12088 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TT-232 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49D4Q4254Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-[(5E)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B1681960.png)






